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Cat. No.: B1349372 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-Chloro-4H-octafluorobutane (C₄HClF₈) is a hydrochlorofluorocarbon (HCFC) of interest in

various chemical applications.[1] Its unique structure, featuring a single hydrogen atom and a

chlorine atom on a perfluorinated butane backbone, results in specific spectroscopic

signatures. This guide provides an in-depth overview of the expected Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While

direct experimental spectra are not readily available in public databases, this document

compiles predicted data based on established principles of spectroscopy and data from

analogous compounds. Furthermore, it outlines detailed experimental protocols for acquiring

such data.

Predicted Spectral Data
The following tables summarize the anticipated spectral data for 1-chloro-4H-
octafluorobutane. These predictions are based on the analysis of similar fluorinated and

chlorinated alkanes.

Table 1: Predicted ¹H, ¹⁹F, and ¹³C NMR Spectral Data
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Nucleus

Predicted

Chemical Shift

(δ, ppm)

Predicted

Multiplicity

Predicted

Coupling

Constants (J,

Hz)

Assignment

¹H 5.5 - 6.5
Triplet of triplets

(tt)

JH-F ≈ 50-60 Hz,

JH-F ≈ 5-10 Hz
-CHF-

¹⁹F -110 to -120
Doublet of

multiplets (dm)

JF-F ≈ 250-270

Hz, JF-H ≈ 50-60

Hz

-CF₂- (adjacent

to CHCl)

¹⁹F -125 to -135 Multiplet (m) -CF₂-

¹⁹F -130 to -140 Multiplet (m) -CF₂-

¹⁹F -210 to -220
Doublet of

triplets (dt)

JF-F ≈ 250-270

Hz, JF-H ≈ 5-10

Hz

-CFCl-

¹³C 90 - 100 Triplet (t) JC-F ≈ 25-35 Hz -CHF-

¹³C 110 - 120
Triplet of triplets

(tt)

JC-F ≈ 250-260

Hz, JC-F ≈ 30-40

Hz

-CF₂-

¹³C 110 - 120
Triplet of triplets

(tt)

JC-F ≈ 250-260

Hz, JC-F ≈ 30-40

Hz

-CF₂-

¹³C 115 - 125
Triplet of triplets

(tt)

JC-F ≈ 270-280

Hz, JC-F ≈ 35-45

Hz

-CFCl-

Note: Chemical shifts are referenced to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F.

Table 2: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity

2980 - 3020 C-H stretch Medium

1100 - 1350 C-F stretch Strong, multiple bands

650 - 800 C-Cl stretch Medium to Strong

1300 - 1450 C-H bend Medium

Table 3: Predicted Mass Spectrometry (MS) Data
m/z Proposed Fragment Ion Significance

236/238 [C₄HClF₈]⁺

Molecular ion (M⁺) with

characteristic 3:1 isotopic

pattern for chlorine.

201 [C₄HF₈]⁺ Loss of Cl

167/169 [C₃F₆Cl]⁺ α-cleavage

131 [C₃F₅]⁺

117/119 [C₂F₄Cl]⁺

100 [C₂F₄]⁺

69 [CF₃]⁺
Common fragment in

fluorinated compounds.

Experimental Protocols
The following are generalized protocols for obtaining the spectral data for a volatile

halogenated compound like 1-chloro-4H-octafluorobutane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of 1-chloro-4H-octafluorobutane in

a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube. The choice of

solvent should be based on the solubility of the compound and the absence of interfering

signals in the spectral regions of interest.
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Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped

with a multinuclear probe.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H spectrum.

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation

delay of 1-5 seconds.

The number of scans will depend on the sample concentration.

¹⁹F NMR Acquisition:

Switch the probe to the ¹⁹F frequency.

Acquire a one-dimensional ¹⁹F spectrum. Due to the high sensitivity of the ¹⁹F nucleus,

fewer scans are typically required compared to ¹H NMR.

Proton decoupling may be applied to simplify the spectra, although coupled spectra are

necessary to observe H-F coupling constants.

¹³C NMR Acquisition:

Switch the probe to the ¹³C frequency.

Acquire a one-dimensional ¹³C spectrum with proton decoupling (e.g., using a broadband

decoupling sequence like WALTZ-16).

Due to the low natural abundance and lower gyromagnetic ratio of ¹³C, a larger number of

scans and a longer relaxation delay (e.g., 2-10 seconds) may be necessary.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. Chemical shifts should be referenced

to an internal standard (e.g., TMS for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for

¹⁹F).

Infrared (IR) Spectroscopy
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Sample Preparation:

Gas Phase: Introduce the vapor of the volatile 1-chloro-4H-octafluorobutane into a gas

cell with IR-transparent windows (e.g., KBr, NaCl).

Liquid Phase: If the compound is a liquid at room temperature, a thin film can be prepared

between two IR-transparent salt plates (e.g., KBr, NaCl).

Solution Phase: Dissolve the compound in a suitable IR-transparent solvent (e.g., CCl₄,

CS₂) and place it in a liquid cell of known path length.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder (gas cell or salt plates) or the

pure solvent.

Place the sample in the beam path and record the sample spectrum.

The final spectrum is obtained by ratioing the sample spectrum against the background

spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Analysis: The spectrum is typically plotted as percent transmittance or absorbance

versus wavenumber (cm⁻¹). Identify the characteristic absorption bands and assign them to

the corresponding molecular vibrations.

Mass Spectrometry (MS)
Sample Introduction: For a volatile compound, use a gas chromatography (GC) interface or a

direct insertion probe with heating capabilities. GC-MS is often preferred as it also provides

separation and purity information.

Ionization: Electron Ionization (EI) is a common method for generating fragment ions and

providing structural information. A standard electron energy of 70 eV is typically used.
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Chemical Ionization (CI) can be used as a softer ionization technique to enhance the

abundance of the molecular ion.

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 40-300 amu).

Data Analysis:

Identify the molecular ion peak (M⁺). The presence of chlorine will be indicated by an M+2

peak with an intensity of approximately one-third of the M⁺ peak.[2]

Analyze the fragmentation pattern to identify characteristic fragment ions. The

fragmentation of fluorinated compounds often involves the loss of fluorine atoms or

fluorinated alkyl groups.[3]

Compare the obtained spectrum with mass spectral databases for tentative identification.

Visualization of Analytical Workflow
The following diagram illustrates a general workflow for the spectroscopic identification and

characterization of a fluorinated compound such as 1-chloro-4H-octafluorobutane.
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Sample: 1-Chloro-4H-octafluorobutane
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1349372?utm_src=pdf-body-img
https://www.benchchem.com/product/b1349372?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1349372?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Butane, 1-chloro-1,1,2,2,3,3,4,4-octafluoro- | C4HClF8 | CID 2736630 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. mass spectrum of 1-chlorobutane fragmentation pattern of ions for analysis and
identification of 1-chlorobutane n-butyl chloride image diagram doc brown's advanced
organic chemistry revision notes [docbrown.info]

3. nvlpubs.nist.gov [nvlpubs.nist.gov]

To cite this document: BenchChem. [Spectroscopic Analysis of 1-Chloro-4H-
octafluorobutane: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1349372#1-chloro-4h-octafluorobutane-spectral-
data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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